molecular formula C10H9ClN2O2 B13328197 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13328197
M. Wt: 224.64 g/mol
InChI Key: UNHGXHVGESGXEI-UHFFFAOYSA-N
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Description

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative characterized by a chloro substituent at position 5, a methyl(prop-2-yn-1-yl)amino group at position 6, and a carboxylic acid moiety at position 2. The presence of the propargyl group (prop-2-yn-1-yl) in the amino substituent introduces unique steric and electronic properties, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-3-4-13(2)9-8(11)5-7(6-12-9)10(14)15/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

UNHGXHVGESGXEI-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-6-aminopyridine-3-carboxylic acid with methyl(prop-2-yn-1-yl)amine under appropriate conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like copper(II) chloride. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features & Applications References
5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid Cl (5), CH₃-C≡CH-NH (6), COOH (3) ~254.68* Propargyl group enhances reactivity for click chemistry; potential kinase inhibitor scaffold. N/A
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid Cl (5), (3,4-F₂C₆H₃)NH (6), COOH (3) ~300.71* Aryl amino group improves lipophilicity; studied as a pharmacophore in kinase inhibitors.
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid Cl (5), C₂H₅NH (6), COOH (3) ~215.66* Simpler alkyl chain; used in agrochemical intermediates or small-molecule probes.
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid Cl (5), (2-Me-3-pyridinyl)O (2), COOH (3) 264.67 Ether linkage and pyridyloxy substituent; explored in metal-chelating applications.
5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid Cl (5), OH (2), CH₃ (6), COOH (3) ~201.61* Hydroxy and methyl groups enhance solubility; used in coordination chemistry.
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic Acid Cl (5), (Pyridin-3-yl-C₂H₄)NH (6), COOH (3) 277.70 Bulky pyridinyl substituent; investigated as a ligand for receptor binding studies.

Notes:

  • Substituent Effects: Propargyl vs. Ethylamino: The propargyl group in the target compound offers a reactive alkyne for conjugation (e.g., Huisgen cycloaddition), whereas ethylamino derivatives prioritize hydrogen-bonding interactions . Aryl vs. Alkyl Amino Groups: Aryl-substituted analogs (e.g., 3,4-difluorophenyl) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Hydroxy vs. Carboxylic Acid: The presence of both hydroxy and carboxylic acid groups in 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid enhances its metal-chelating capacity compared to mono-carboxylic derivatives .
  • Biological Activity :

    • Analogs with bulky substituents (e.g., pyridin-3-yl-ethyl in ) show improved selectivity in enzyme inhibition due to steric hindrance.
    • Fluorinated derivatives (e.g., ) are often prioritized in drug discovery for metabolic stability and enhanced binding affinity.
  • Synthetic Utility: Carboxylic acid moieties at position 3 enable facile derivatization into esters or amides for prodrug strategies or polymer conjugation.

Biological Activity

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound with intriguing biological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with several functional groups:

  • Chloro group at the 5-position
  • Carboxylic acid group at the 3-position
  • Methyl(prop-2-yn-1-yl)amino group at the 6-position

Its molecular formula is C9H7ClN2O3C_9H_7ClN_2O_3 with a molecular weight of approximately 224.64 g/mol .

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Preliminary studies suggest its potential to inhibit specific kinases and other signaling proteins, which could alter cellular responses and contribute to its therapeutic potential in areas such as anti-inflammatory and anticancer therapies .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic contexts:

Activity Description
Enzyme Inhibition May inhibit specific kinases, influencing cell signaling pathways.
Anticancer Potential Investigated for its ability to affect cancer cell proliferation and survival.
Anti-inflammatory Potential applications in reducing inflammation through modulation of inflammatory pathways.

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyridine compounds have demonstrated IC50 values indicating effective inhibition of cancer cell growth .

Enzyme Interaction Studies

A study focused on the interaction of this compound with specific protein targets has revealed promising results. The compound was shown to engage with certain kinases, suggesting a mechanism by which it may exert its biological effects. The binding affinity and inhibition constants were measured, providing insights into its potential as a therapeutic agent .

Anti-inflammatory Properties

Research has indicated that this compound may reduce the production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory conditions .

Synthesis Pathways

The synthesis of 5-Chloro-6-[methyl(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes, including:

  • Alkynylation reactions involving pyridine derivatives.
  • Functional group modifications to introduce the chloro and carboxylic acid functionalities.

These methods are essential for producing the compound with desired purity and yield for biological testing .

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